molecular formula C28H26FN3O5S B11089298 Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11089298
M. Wt: 535.6 g/mol
InChI Key: SGPPWVJOGXIOSL-UHFFFAOYSA-N
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Description

ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a methoxyanilino group, and an imidazolidinyl core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinyl core, followed by the introduction of the fluorobenzyl and methoxyanilino groups. Common reagents used in these reactions include ethyl benzoate, 2-fluorobenzyl bromide, and 4-methoxyaniline. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone or imine groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens (chlorine, bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can be compared with similar compounds, such as:

  • ETHYL 4-{3-(2-CHLOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
  • ETHYL 4-{3-(2-BROMOBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical reactivity, biological activity, and potential applications. ETHYL 4-{3-(2-FLUOROBENZYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to the presence of the fluorobenzyl group, which can enhance its stability and biological activity compared to its analogs.

Properties

Molecular Formula

C28H26FN3O5S

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[3-[(2-fluorophenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H26FN3O5S/c1-3-37-27(35)18-8-12-21(13-9-18)32-26(34)24(16-25(33)30-20-10-14-22(36-2)15-11-20)31(28(32)38)17-19-6-4-5-7-23(19)29/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

SGPPWVJOGXIOSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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